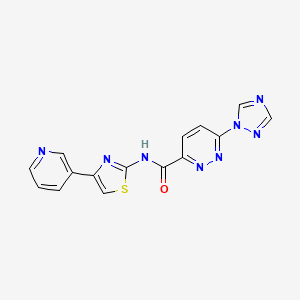

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1H-1,2,4-triazole moiety at position 6 and a carboxamide-linked thiazole ring bearing a pyridin-3-yl group at position 2.

Properties

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N8OS/c24-14(11-3-4-13(22-21-11)23-9-17-8-18-23)20-15-19-12(7-25-15)10-2-1-5-16-6-10/h1-9H,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMGICCKPFEIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A pyridine ring

- A thiazole moiety

- A triazole ring

- A pyridazine carboxamide

This unique combination contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 31.25 µg/mL for Gram-positive bacteria, indicating potent activity .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound's structure suggests it may inhibit cancer cell proliferation by inducing apoptosis. In vitro assays have demonstrated that similar compounds can exhibit IC50 values around 1.61 µg/mL against cancer cell lines, showcasing their potential as anticancer agents .

Enzyme Inhibition

The mechanism of action for N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine involves the inhibition of key enzymes. For example:

- Carbonic Anhydrase : Inhibition of this enzyme can lead to decreased tumor growth and metastasis.

- Cholinesterase : Compounds with similar structures have been shown to inhibit cholinesterase activity, which is significant in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is influenced by several structural features:

- Pyridine and Thiazole Rings : Essential for antimicrobial activity.

- Triazole Ring : Contributes to anticancer properties.

- Carboxamide Group : Enhances solubility and bioavailability.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of thiazole-triazole derivatives on various cancer cell lines. The results indicated that modifications in the substituents on the thiazole ring significantly affected the cytotoxicity profiles. Compound variants with electron-donating groups showed improved efficacy compared to those with electron-withdrawing groups .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of carbonic anhydrase by thiazole derivatives. The study demonstrated that compounds with a specific orientation and substitution pattern on the thiazole ring exhibited higher inhibitory activity compared to others. This finding underscores the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of thiazole- and pyridazine-based carboxamides. Key structural analogs and their comparative attributes are outlined below:

Thiazole Derivatives with Pyridine/Triazole Substituents

Compounds from share a thiazole core linked to pyridine but differ in substituents on the thiazole ring. For example:

- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d): Incorporates a morpholine-methyl group and dichlorobenzamide, enhancing solubility but reducing metabolic stability compared to the target compound due to bulkier substituents .

- N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h): Features a dimethylamino-methyl group, which may improve cellular permeability but lacks the triazole moiety critical for target selectivity .

Table 1: Comparative Physicochemical Properties

Pyridazine/Triazole Hybrids from Patent Literature

and 4 describe pyridazine derivatives with triazole or fluorinated groups:

- 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide: Shares a triazole-substituted pyridazine core but includes a cyclopropane carboxamide and deuterated methyl group, optimizing pharmacokinetic profiles for patentability .

- Example 331 (EP 4 374 877 A2) : Features a pyrrolo-pyridazine scaffold with trifluoromethyl groups, emphasizing halogenated substituents for enhanced binding to hydrophobic enzyme pockets .

Table 2: Structural and Functional Divergences

Benzothiazole-Triazole Hybrids

and 5 highlight benzothiazole analogs with triazole or imidazole moieties:

- N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) : Substitutes the pyridazine core with benzothiazole, reducing planarity but improving oral bioavailability .

- Talarozole : A clinical-stage benzothiazole-triazole hybrid (CAS-201410-53-9) used for keratinization disorders, demonstrating the therapeutic relevance of triazole-thiazole combinations .

Research Findings and Gaps

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , involving nucleophilic substitution of chloro intermediates with triazole derivatives .

- Biological Data : While analogs in show moderate enzyme inhibition, the triazole-pyridazine combination in the target compound may offer superior selectivity for kinases (e.g., mTOR or JAK3) due to optimized hydrogen-bonding networks.

- Limitations: No in vivo or clinical data are reported for the target compound, unlike Talarozole or patented derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.